1-(2-Amino-4-chlorophenyl)propan-2-one
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Overview
Description
1-(2-Amino-4-chlorophenyl)propan-2-one is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol It is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-chlorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-chlorobenzaldehyde with acetone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-Amino-4-chlorophenyl)propan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chlorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)propan-2-one: Similar structure but lacks the amino group.
1-(4-Chlorophenyl)propan-2-one: Similar structure but with the chlorine atom in a different position.
2-Amino-1-(2-chlorophenyl)-1-propanol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
1-(2-Amino-4-chlorophenyl)propan-2-one is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-amino-4-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4,11H2,1H3 |
InChI Key |
PMXQXTLQIRKOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
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